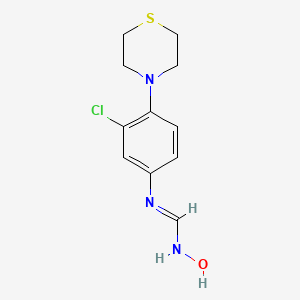















|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[CH:5]=[CH:6][C:7]=1F.[NH:12]1[CH2:17][CH2:16][S:15][CH2:14][CH2:13]1.[Cl-].[NH4+].COC(OC)[N:23]([CH3:25])C.Cl.N[OH:30]>[Fe].CO.O1CCCC1.C(O)(C)C>[OH:30][NH:23][CH:25]=[N:9][C:4]1[CH:5]=[CH:6][C:7]([N:12]2[CH2:17][CH2:16][S:15][CH2:14][CH2:13]2)=[C:2]([Cl:1])[CH:3]=1 |f:2.3,5.6|
|


|
Name
|
|
|
Quantity
|
0.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0.07 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0.165 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCSCC1
|
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.12 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0.27 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
0.033 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
0.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0.095 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(N(C)C)OC
|
|
Name
|
|
|
Quantity
|
0.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 70° C. for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled down to room temperature
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under a reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
purified by a silica gel column chromatography (developing solvents; chloroform:methanol=9:1)
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain yellow powdery crystals
|
|
Type
|
STIRRING
|
|
Details
|
by stirring at 70° C. for 16 hours
|
|
Duration
|
16 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled down to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
insoluble matters were filtered off
|
|
Type
|
WASH
|
|
Details
|
by washing with ethyl acetate (0.4 ml) for four times
|
|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
STIRRING
|
|
Details
|
by stirring at 70° C. for 64 hours
|
|
Duration
|
64 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled down to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
STIRRING
|
|
Details
|
by stirring at room temperature for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under a reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
a saturated aqueous solution of sodium hydrogen carbonate (0.4 ml) was added
|
|
Type
|
EXTRACTION
|
|
Details
|
by extracting with ethyl acetate
|
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated under a reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
purified by an NH type silica gel column chromatography (developing solvents; n-hexane:ethyl acetate=1:1)
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethyl acetate/n-hexane
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ONC=NC1=CC(=C(C=C1)N1CCSCC1)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.026 g | |
| YIELD: CALCULATEDPERCENTYIELD | 23.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |